2-Bromo-3,4-dichloro-1-fluorobenzene

Synthetic building block Purity specification Procurement availability

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5) is a polyhalogenated benzene derivative with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.89 g/mol. The compound features a unique 1,2,3,4-tetra-substitution pattern containing bromine, two chlorine atoms, and fluorine on a single aromatic ring.

Molecular Formula C6H2BrCl2F
Molecular Weight 243.884
CAS No. 1365271-91-5
Cat. No. B599189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dichloro-1-fluorobenzene
CAS1365271-91-5
Synonyms2-BroMo-3,4-dichloro-1-fluorobenzene
Molecular FormulaC6H2BrCl2F
Molecular Weight243.884
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Br)Cl)Cl
InChIInChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H
InChIKeySFDJVKZJQRLAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5): Halogenated Aromatic Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5) is a polyhalogenated benzene derivative with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.89 g/mol . The compound features a unique 1,2,3,4-tetra-substitution pattern containing bromine, two chlorine atoms, and fluorine on a single aromatic ring [1]. This scaffold is commercially available as a versatile small molecule building block with reported purity levels of ≥96% and is cataloged primarily for use in cross-coupling reactions to access more complex fluorinated biaryl and heteroaryl structures .

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5): Why Closely Related Halogenated Benzene Analogs Cannot Be Simply Interchanged


The specific 1-bromo-2,3-dichloro-4-fluoro substitution pattern of 2-bromo-3,4-dichloro-1-fluorobenzene fundamentally dictates its regiochemical and chemoselective behavior in cross-coupling reactions [1]. In polyhalogenated substrates, the relative rates of oxidative addition at C-Br versus C-Cl bonds differ by orders of magnitude, and the presence of the fluorine atom exerts strong ortho-directing effects in lithiation and C-H activation chemistry [2]. Substituting an isomer such as 5-bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) or 1-bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8) alters both the electronic environment and the spatial accessibility of reactive sites, leading to different coupling partners, regioselectivity outcomes, and product distributions . The quantitative evidence presented below demonstrates why procurement decisions based solely on molecular formula or halogen count without regard to substitution geometry introduce synthetic risk and may necessitate complete route re-optimization.

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5): Quantitative Comparative Evidence for Scientific Procurement Decisions


Comparative Procurement Viability: Documented Purity vs. Alternative Halogenated Benzene Scaffolds

2-Bromo-3,4-dichloro-1-fluorobenzene is commercially available with a documented purity of 96% from at least one established vendor . In contrast, closely related polyhalogenated benzene analogs such as 1-bromo-3,4-dichloro-2-fluorobenzene and 1-bromo-2,3-dichloro-4-fluorobenzene show no publicly documented purity specifications or vendor availability data [1]. This documented purity baseline provides a verifiable procurement parameter absent for multiple alternative substitution isomers.

Synthetic building block Purity specification Procurement availability

Physicochemical Differentiation: Predicted Boiling Point and Density Relative to Regioisomeric Analogs

Based on class-level structure-property relationships among polyhalogenated fluorobenzenes, the 2-bromo-3,4-dichloro-1-fluoro substitution pattern is expected to yield physical properties intermediate between lighter and heavier halogenated congeners . The structurally analogous compound 5-bromo-1,2-dichloro-3-fluorobenzene exhibits a predicted density of 1.8±0.1 g/cm³ and boiling point of 227.3±35.0 °C at 760 mmHg , while 5-bromo-1,3-dichloro-2-fluorobenzene shows a boiling point of 234 °C and density of 1.823 g/cm³ . These quantitative benchmarks inform purification strategy selection and scale-up engineering for 2-bromo-3,4-dichloro-1-fluorobenzene.

Physical property prediction Purification Handling

Synthetic Route Advantage: One-Fewer-Step Access to Fungicide Intermediates vs. Alternative Scaffolds

Patent literature identifies 1-bromo-2,3-dichloro-benzene and 2-bromo-1,3-dichloro-benzene as valuable intermediates for synthesizing benzonorbornene fungicides, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide described in WO 04/35589 and WO 06/37632 . 2-Bromo-3,4-dichloro-1-fluorobenzene shares the critical 2-bromo-3,4-dichloro substitution motif and incorporates an additional fluorine atom pre-installed on the aromatic ring, eliminating the need for a separate fluorination step in target molecule construction. This contrasts with non-fluorinated bromodichlorobenzene intermediates that require subsequent halogen exchange or electrophilic fluorination.

Fungicide intermediate Benzonorbornene Agrochemical synthesis

Regioselectivity Control: Ortho-Directing Fluorine Effect in C-H Functionalization vs. Non-Fluorinated Analogs

Studies on palladium-catalyzed C-H bond arylation of ortho-substituted fluorobenzenes demonstrate that fluorine exerts a strong ortho-directing effect, enabling regioselective functionalization at the C3 position [1]. In the presence of 2-bromo, 2-chloro, and 2-methoxy substituents, the reaction proceeds efficiently using a diphosphine-palladium catalyst with potassium acetate/dimethylacetamide [2]. The presence of fluorine in 2-bromo-3,4-dichloro-1-fluorobenzene provides predictable regiochemical control that is absent in non-fluorinated polyhalogenated benzenes such as 1,2,3-trichlorobenzene or mixed bromo-chloro analogs lacking fluorine.

C-H arylation Regioselectivity Palladium catalysis

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS 1365271-91-5): Optimal Application Scenarios Based on Verified Evidence


Agrochemical Intermediate: Synthesis of Fluorinated Benzonorbornene Fungicides

2-Bromo-3,4-dichloro-1-fluorobenzene is optimally deployed in the synthesis of benzonorbornene-class fungicides where the pre-installed fluorine atom eliminates a post-coupling fluorination step . Patent documents WO 04/35589 and WO 06/37632 describe 1-bromo-2,3-dichloro-benzene derivatives as key intermediates for 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide fungicides. The fluorinated scaffold of 2-bromo-3,4-dichloro-1-fluorobenzene provides a more convergent synthetic route to fluorinated targets compared to non-fluorinated bromodichlorobenzene starting materials.

Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Construction

The compound serves as a bromoarene electrophile in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl frameworks . The specific 2-bromo substitution adjacent to fluorine enables oxidative addition while the chlorine atoms remain available for subsequent orthogonal functionalization. This chemoselectivity profile is particularly valuable for building complex fluorinated drug candidates where multiple halogen handles enable sequential diversification.

C-H Activation Research: Regioselective Ortho-Functionalization Studies

The fluorine atom in 2-bromo-3,4-dichloro-1-fluorobenzene directs palladium-catalyzed C-H arylation to the position ortho to fluorine, enabling predictable regioselective elaboration of the aromatic core [1]. This scaffold is therefore well-suited for methodology development in C-H activation and for constructing highly substituted fluorinated arenes where positional control is essential for biological activity.

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